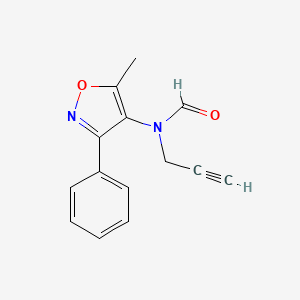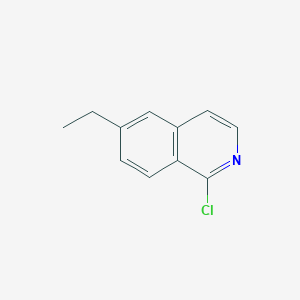
1-Chloro-6-ethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-ethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-6-ethylisoquinoline can be synthesized through various methods, including:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides, followed by dehydrogenation to form isoquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: 1-Chloro-6-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the isoquinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Amino or thiol derivatives of isoquinoline.
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
科学研究应用
1-Chloro-6-ethylisoquinoline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-Chloro-6-ethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
相似化合物的比较
1-Chloro-6-ethylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the ethyl group at the sixth position, resulting in different chemical properties and reactivity.
6-Ethylisoquinoline: Lacks the chlorine atom at the first position, leading to variations in its biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a valuable compound for studying biological activities and developing new therapeutic agents.
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
1-chloro-6-ethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h3-7H,2H2,1H3 |
InChI 键 |
PVNBVXYBOXNEOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)C(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15148539.png)
![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)
![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)
![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)

![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)
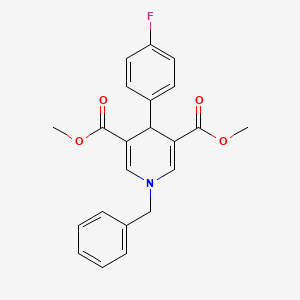
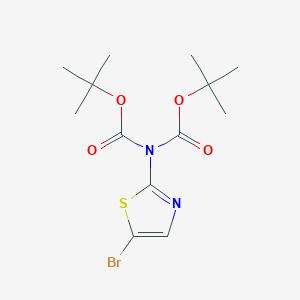
![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
![4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15148610.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide](/img/structure/B15148612.png)
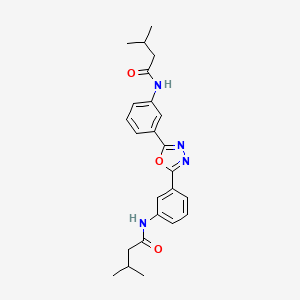
![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)
